N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by its bromophenyl and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromo group at the para position
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is utilized in the manufacturing of advanced materials and chemicals.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the imidazole and thioacetamide groups can modulate biological activities.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
N-(4-fluorophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
N-(4-iodophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness: N-(4-bromophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide stands out due to its bromo group, which imparts unique chemical and biological properties compared to its chloro, fluoro, and iodo counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-13-4-3-5-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDWQBYOBXWRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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